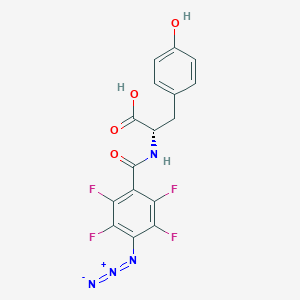

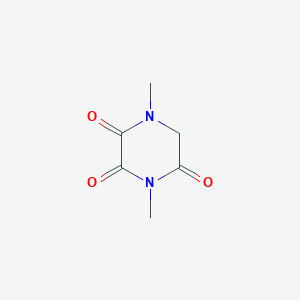

乙酰胺,N-(4-氯-6-(乙氨基)-1,3,5-三嗪-2-基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetamide derivatives are a class of organic compounds characterized by the presence of an acetamide group attached to an aromatic ring. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and agriculture. The structure of these compounds typically involves substituents on the aromatic ring which can significantly alter their chemical behavior and physical properties.

Synthesis Analysis

The synthesis of acetamide derivatives can involve various chemical reactions, often starting with aniline derivatives as precursors. For instance, the synthesis of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide is achieved through the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . This method showcases the use of phosphoryl chloride (POCl3) as a reagent to facilitate the introduction of the acetamide group onto the aromatic ring.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is determined using various spectroscopic techniques, including NMR and X-ray diffraction analysis. For example, the structure of N-[(4-chlorophenyl)di(methoxy)methyl]acetamide has been elucidated to be orthorhombic with specific cell dimensions and characterized by an sp3-hybridized carbon atom connected to the nitrogen atom of the acetamide group . Similarly, the structure of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide has been determined to be monoclinic with its own unique cell dimensions . These structural details are crucial for understanding the chemical reactivity and interactions of these compounds.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the acetamide group and the substituents on the aromatic ring. The acetamide group can undergo hydrolysis, aminolysis, and other nucleophilic substitution reactions, which can be utilized to further modify the structure of the compound or to synthesize other related compounds. The specific chemical reactions and their outcomes depend on the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Properties such as melting point, solubility, and density are determined by the overall shape of the molecule, the presence of functional groups, and intermolecular interactions. For instance, the orthorhombic structure of N-[(4-chlorophenyl)di(methoxy)methyl]acetamide suggests a certain packing in the solid state, which can affect its melting point and solubility . The presence of halogen atoms, such as chlorine and fluorine, can also impact the compound's reactivity and its interactions with other molecules.

科学研究应用

在优化搜索后,我发现一篇相关的论文,涉及与“乙酰胺,N-(4-氯-6-(乙氨基)-1,3,5-三嗪-2-基)-”在结构上相关的化合物的合成和应用。

2-氰基-N-(2-羟乙基)乙酰胺在杂环合成中的用途

- 概述:本文对 2-氰基-N-(2-羟乙基)乙酰胺的制备方法和化学反应性进行了全面综述,该化合物在结构上与所讨论的化合物相关。它详细说明了这些化合物如何作为合成各种合成上有用和新颖的杂环体系的重要中间体。这些杂环化合物在药物和其他应用的开发中具有重要意义。

- 作者:M. Gouda, M. Sabah, Waled Khaled Aljuhani, Ahmed Saleh El-Gahani, Snad Abd El-Karem El-Enazi, Salem Atalleh Al Enizi, Majed Musallam Al-Balawi。

- 出版年份:2015。

- 期刊:欧洲化学杂志。

- DOI:10.5155/EURJCHEM.6.2.219-224.1223。

- 共识论文详细信息网址:2-氰基-N-(2-羟乙基)乙酰胺在杂环合成中的用途 - Gouda 等人 (2015)。

属性

IUPAC Name |

N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN5O/c1-3-9-6-11-5(8)12-7(13-6)10-4(2)14/h3H2,1-2H3,(H2,9,10,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIUCQKUBNRZIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161960 |

Source

|

| Record name | Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- | |

CAS RN |

142179-76-8 |

Source

|

| Record name | Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142179768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)

![[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate](/img/structure/B142525.png)

![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)

![1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione](/img/structure/B142549.png)